molecular formula C27H37BO2 B8427742 2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8427742
M. Wt: 404.4 g/mol
InChI Key: MTRXJLVCWJQEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a fluorene core substituted with a dibutyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Fluorene Core: The fluorene core is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of the dibutyl-substituted fluorene through alkylation reactions.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a borylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The fluorene core contributes to the compound’s photophysical properties, making it suitable for use in optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorene core with a dioxaborolane moiety, providing distinct photophysical properties and reactivity. This makes it particularly valuable in the development of advanced materials and in various research applications .

Properties

Molecular Formula

C27H37BO2

Molecular Weight

404.4 g/mol

IUPAC Name

2-(9,9-dibutylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C27H37BO2/c1-7-9-17-27(18-10-8-2)23-14-12-11-13-21(23)22-16-15-20(19-24(22)27)28-29-25(3,4)26(5,6)30-28/h11-16,19H,7-10,17-18H2,1-6H3

InChI Key

MTRXJLVCWJQEJW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCC)CCCC

Origin of Product

United States

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